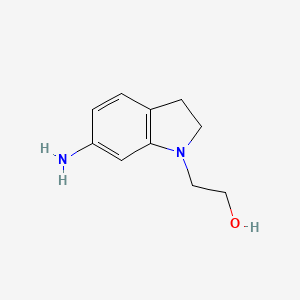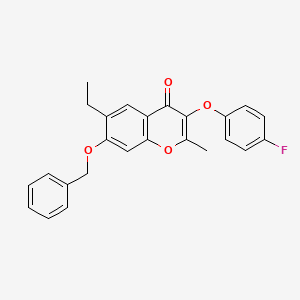
7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a benzyloxy group, an ethyl group, a fluorophenoxy group, and a methyl group attached to a chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the chromen-4-one intermediate with benzyl alcohol in the presence of a suitable catalyst.
Introduction of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Introduction of the fluorophenoxy group: This step involves the reaction of the intermediate with 4-fluorophenol under suitable conditions.
Introduction of the methyl group: This can be achieved through methylation reactions using methyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy and fluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Applications De Recherche Scientifique
7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of enzymes: The compound may inhibit key enzymes involved in disease processes, such as kinases or proteases.
Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Interaction with receptors: The compound may interact with specific receptors on the cell surface or within the cell, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-methoxy-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one: This compound is similar in structure but has a methoxy group instead of a benzyloxy group.
7-(benzyloxy)-6-methyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one: This compound is similar in structure but has a methyl group instead of an ethyl group.
7-(benzyloxy)-6-ethyl-3-(4-chlorophenoxy)-2-methyl-4H-chromen-4-one: This compound is similar in structure but has a chlorophenoxy group instead of a fluorophenoxy group.
Uniqueness
7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one is unique due to the specific combination of functional groups attached to the chromen-4-one core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H21FO4 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
6-ethyl-3-(4-fluorophenoxy)-2-methyl-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C25H21FO4/c1-3-18-13-21-23(14-22(18)28-15-17-7-5-4-6-8-17)29-16(2)25(24(21)27)30-20-11-9-19(26)10-12-20/h4-14H,3,15H2,1-2H3 |
Clé InChI |
CDFVLRWBBLYRIV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)OC4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


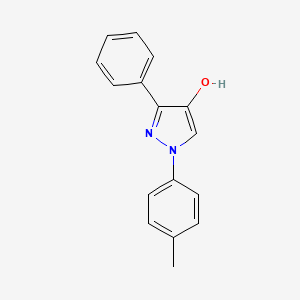
![(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B15087561.png)

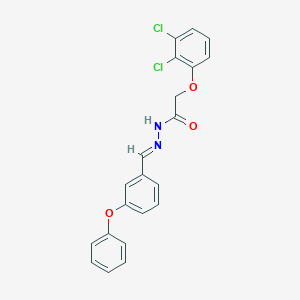
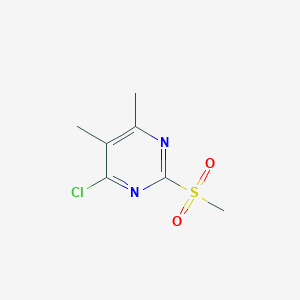

![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B15087594.png)
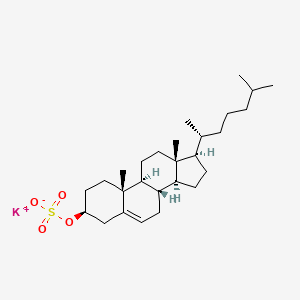
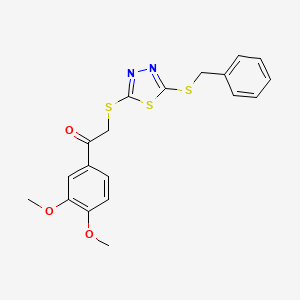
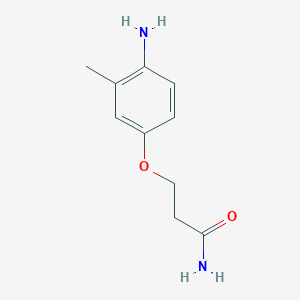
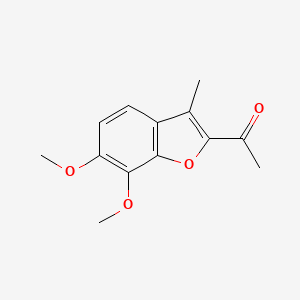

![4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B15087657.png)
